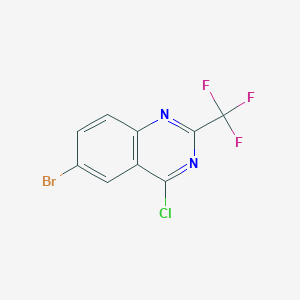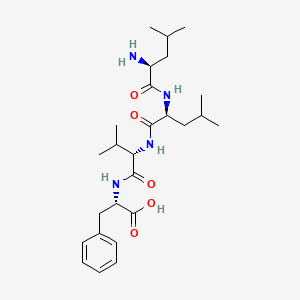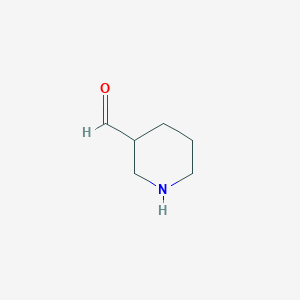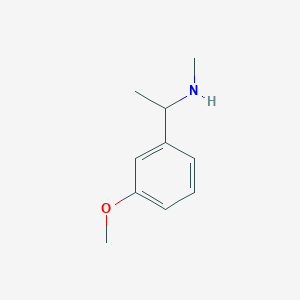
6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
Descripción general
Descripción
6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H3BrClF3N2 . It has a molecular weight of 311.48 g/mol . The IUPAC name for this compound is 6-bromo-4-chloro-2-(trifluoromethyl)quinazoline .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H3BrClF3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H . The compound has a complexity of 264 and a topological polar surface area of 25.8 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.48 g/mol and an XLogP3-AA of 4.1 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 0 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 309.91202 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Fluorine-Containing Heterocyclic Compounds
“6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline” is used as a source for fluorine to synthesize fluorine-containing heterocyclic compounds . These compounds are significant in the field of organic chemistry due to their unique properties.
Development of FDA-Approved Drugs
The trifluoromethyl group, which is part of the “6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline” structure, has been found in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs.
Anticancer Research
Quinazoline derivatives, which include “6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline”, have shown promising characteristics as anticancer agents against various tumors . This makes them a significant area of study in cancer research.
Development of Fluorine-Containing Drugs
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) are fluorine-containing compounds . The trifluoromethyl group in “6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline” can contribute to the development of such drugs.
Applications in Organic Chemistry
The incorporation of fluorine in organic molecules, such as “6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline”, leads to unique behaviors, resulting in several applications in medicines, electronics, agrochemicals, and catalysis .
Synthesis of Potential Drug Molecules
The trifluoromethyl group in “6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline” is incorporated in potential drug molecules, including their syntheses and uses for various diseases and disorders .
Propiedades
IUPAC Name |
6-bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWFSWPWLDAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588153 | |
| Record name | 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887592-29-2 | |
| Record name | 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-Oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1602250.png)
